molecular formula C20H23N3O4S B2861679 1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone CAS No. 900013-22-1

1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone

Cat. No. B2861679
CAS RN: 900013-22-1
M. Wt: 401.48
InChI Key: DTTLBVJEZZPGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

  • Synthesis of similar compounds, including 4-Methoxyphenyl-[5-methyl-6-(2-(4-morpholinyl)-ethyl)-6H-thieno[2,3-b]pyrrol-4-yl)phenylmethanone, has been achieved using methods like the Fischer-analogue cyclication (Binder et al., 1991). This showcases the process of creating complex compounds incorporating thiophene and morpholino groups.

Antimicrobial Activity

  • Schiff bases synthesized using thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes, closely related to the target compound, have shown significant antimicrobial activity (Puthran et al., 2019). This highlights the potential of similar compounds in combating microbial infections.

Potential in Drug Design

  • Certain pyrazoline-based thiazolidin-4-one derivatives, structurally akin to the target compound, have exhibited promising properties as anti-cancer and HIV agents (Patel et al., 2013). This suggests the potential use of the target compound in drug discovery.

PET Imaging in Parkinson's Disease

  • Compounds similar to the target compound, like HG-10-102-01, have been synthesized for potential PET imaging in Parkinson's disease, indicating the utility of such compounds in medical diagnostics (Wang et al., 2017).

Enzyme Inhibitory Activities

  • Thiophene-based compounds, related to the target compound, have been evaluated for inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase (Cetin et al., 2021). This could have implications in the treatment of diseases like Alzheimer's.

Chemical Reactivity Studies

  • Research on methoxy 4-o-aryl quinolines, which share structural similarities with the target compound, has provided insights into chemical reactivity and potential drug design improvements (Teffera et al., 2008).

Corrosion Inhibition

  • Pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors in hydrochloric acid solutions (Yadav et al., 2015). This suggests possible industrial applications for similar compounds.

Potential in Treating Respiratory Diseases

  • Heterocycle compounds structurally related to the target have been examined for treating conditions like children's bronchial pneumonia (Ding & Zhong, 2022), indicating potential therapeutic uses.

properties

IUPAC Name

1-[3-(3-hydroxy-4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-26-18-5-4-14(11-17(18)24)16-12-15(19-3-2-10-28-19)21-23(16)20(25)13-22-6-8-27-9-7-22/h2-5,10-11,16,24H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTLBVJEZZPGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CN3CCOCC3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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